molecular formula C6H11NO2 B184209 (S)-6-(Hydroxymethyl)piperidin-2-one CAS No. 128726-47-6

(S)-6-(Hydroxymethyl)piperidin-2-one

Cat. No. B184209
M. Wt: 129.16 g/mol
InChI Key: VMOQVTPKGUXWKA-YFKPBYRVSA-N
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Description

Piperidin-2-one derivatives are a class of organic compounds containing a piperidin-2-one moiety, which is a six-membered heterocycle with one nitrogen atom and a ketone functional group . The hydroxymethyl group at the 6-position indicates the presence of a -CH2OH group attached to the ring.


Synthesis Analysis

The synthesis of piperidin-2-one derivatives often involves cyclization reactions . For example, an α-imino Rhodium carbene-initiated 1,2-Aryl/Alkyl Migration and Annulation has been used to synthesize Piperidin-4-one derivatives .


Molecular Structure Analysis

The molecular structure of “(S)-6-(Hydroxymethyl)piperidin-2-one” would be expected to consist of a six-membered ring containing one nitrogen atom, a ketone functional group at the 2-position, and a hydroxymethyl group at the 6-position .


Chemical Reactions Analysis

Piperidin-2-one derivatives can participate in various chemical reactions. For instance, they can undergo aza-Michael/Michael cyclization cascade reactions .

Safety And Hazards

The safety and hazards associated with “(S)-6-(Hydroxymethyl)piperidin-2-one” would depend on its specific properties. Some similar compounds are associated with hazards such as acute toxicity and eye irritation .

Future Directions

The future directions for research on “(S)-6-(Hydroxymethyl)piperidin-2-one” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, new strategies to reduce side effects have been proposed for some piperidin-2-one derivatives .

properties

IUPAC Name

(6S)-6-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOQVTPKGUXWKA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445923
Record name (S)-6-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(Hydroxymethyl)piperidin-2-one

CAS RN

128726-47-6
Record name (S)-6-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PK Upadhyay - 2009 - dspace.ncl.res.in
It gives me great pleasure to express my deep sense of esteem and gratitude to my mentor and research guide Dr. Pradeep Kumar for his excellent and inspiring guidance, sincere …
Number of citations: 0 dspace.ncl.res.in

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